molecular formula C9H19N B13877182 N-propan-2-ylhex-5-en-1-amine

N-propan-2-ylhex-5-en-1-amine

Cat. No.: B13877182
M. Wt: 141.25 g/mol
InChI Key: WFNWEPMNOHZKHX-UHFFFAOYSA-N
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Description

N-propan-2-ylhex-5-en-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound features a hex-5-en-1-amine backbone with a propan-2-yl group attached to the nitrogen atom, making it a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-ylhex-5-en-1-amine can be achieved through several methods. One common approach involves the reductive amination of hex-5-en-1-al with isopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of hex-5-en-1-nitrile with isopropylamine. This process is carried out under high pressure and temperature conditions to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

N-propan-2-ylhex-5-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-propan-2-ylhex-5-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propan-2-ylhex-5-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also act as a nucleophile, participating in reactions with electrophilic centers in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propan-2-ylhex-5-en-1-amine is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability and specificity in certain applications compared to similar compounds .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-propan-2-ylhex-5-en-1-amine

InChI

InChI=1S/C9H19N/c1-4-5-6-7-8-10-9(2)3/h4,9-10H,1,5-8H2,2-3H3

InChI Key

WFNWEPMNOHZKHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCC=C

Origin of Product

United States

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